N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide
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Overview
Description
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by its unique structure, which includes a benzodiazole core, a cyclohexanecarboxamide group, and a propanamidoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propanamidoethyl Side Chain: This step involves the reaction of the benzodiazole intermediate with a propanamidoethyl reagent, often under conditions that promote nucleophilic substitution.
Attachment of the Cyclohexanecarboxamide Group: This final step involves the coupling of the intermediate with a cyclohexanecarboxamide derivative, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide
- N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide
Uniqueness
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodiazole core with a cyclohexanecarboxamide group and a propanamidoethyl side chain sets it apart from other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H28N4O2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H28N4O2/c1-3-19(25)21-12-11-18-23-16-13-15(9-10-17(16)24(18)2)22-20(26)14-7-5-4-6-8-14/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
TVTBRUDALQKRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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